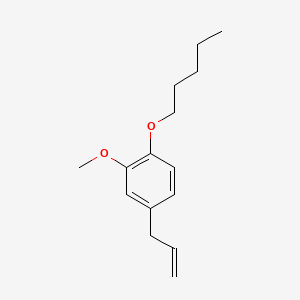
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an epoxy group, multiple hydroxyl groups, and a sulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Sulphonation: Introduction of the sulphonate group via sulphonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
Scientific Research Applications
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the epoxy group may interact with nucleophilic sites on enzymes, while the sulphonate group may enhance solubility and facilitate transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-carboxylate: Similar structure but with a carboxylate group instead of a sulphonate group.
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-phosphate: Contains a phosphate group instead of a sulphonate group.
Uniqueness
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonate group, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.
Properties
CAS No. |
93963-25-8 |
|---|---|
Molecular Formula |
C17H20NNaO6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
sodium;(4R,4aR,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-sulfonate |
InChI |
InChI=1S/C17H21NO6S.Na/c1-18-7-6-16-10-4-5-17(20,25(21,22)23)15(16)24-14-12(19)3-2-9(13(14)16)8-11(10)18;/h2-3,10-11,15,19-20H,4-8H2,1H3,(H,21,22,23);/q;+1/p-1/t10-,11+,15+,16-,17?;/m0./s1 |
InChI Key |
ICKYFCLZEJHRFB-RKNHQSIYSA-M |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















